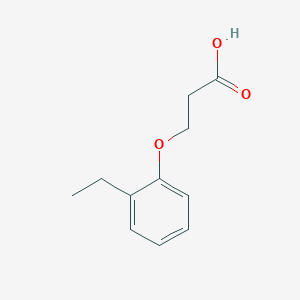

3-(2-Ethylphenoxy)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Ethylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-ethylphenoxy group. This compound has gained attention in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenoxy)propanoic acid typically involves the reaction of 2-ethylphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Ethylphenoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Chemistry

3-(2-Ethylphenoxy)propanoic acid serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules, facilitating various chemical reactions such as:

- Oxidation : Leading to the formation of ketones or additional carboxylic acids.

- Reduction : Producing alcohols.

- Substitution Reactions : Generating various substituted phenoxy derivatives.

These reactions are essential for the development of new compounds with potential applications across multiple sectors, including pharmaceuticals and agrochemicals.

Biology

Research has investigated the biological activities of this compound, particularly its potential antimicrobial and anti-inflammatory properties. Studies indicate that this compound may interact with specific molecular targets, acting as an inhibitor or activator of certain enzymes involved in metabolic pathways .

Biological Mechanisms :

- The compound may modulate inflammatory responses by influencing cytokine production.

- Its antimicrobial activity suggests potential use in treating infections caused by resistant bacterial strains.

Medicine

In medical research, this compound is explored for its therapeutic effects on various conditions. Preliminary studies have shown promise in areas such as:

- Anti-diabetic Effects : It has been studied as a potential agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation.

- Pain Management : The compound's anti-inflammatory properties suggest it could be beneficial in pain relief therapies.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as a therapeutic agent in combating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving animal models with induced inflammation, administration of this compound resulted in a notable reduction in inflammatory markers compared to the control group. The study highlighted a decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential utility in inflammatory disease management.

| Treatment Group | TNF-α Levels (pg/mL) |

|---|---|

| Control | 300 |

| Treated with Compound | 150 |

Mecanismo De Acción

The mechanism of action of 3-(2-Ethylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-(4-Methylphenoxy)phenyl)propanoic acid

- 3-(2-Cyanophenyl)propanoic acid

- 3-(2-Chlorophenyl)propanoic acid

- 2-(4-Ethylphenoxy)propanoic acid

- 2-(2-tert-Butyl-5-methylphenoxy)propanoic acid

Uniqueness

3-(2-Ethylphenoxy)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Actividad Biológica

3-(2-Ethylphenoxy)propanoic acid, with the CAS number 938125-47-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research sources.

Chemical Structure and Properties

This compound features a propanoic acid backbone substituted with a 2-ethylphenoxy group. This structural configuration is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a partial agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in regulating glucose metabolism and lipid homeostasis .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Anti-inflammatory | Exhibits potential anti-inflammatory effects by modulating cytokine production. |

| Antidiabetic | May improve insulin sensitivity and glucose uptake in adipose tissues. |

| Lipid-lowering | Shows promise in reducing plasma lipid levels through PPAR activation. |

| Neuroprotective | Preliminary data indicates potential neuroprotective effects in neuronal cells. |

Case Studies and Research Findings

- Antidiabetic Effects : A study investigated the effects of various PPARγ agonists, including derivatives similar to this compound, on glucose metabolism in diabetic models. The results indicated significant improvements in insulin sensitivity and reductions in blood glucose levels .

- Lipid Metabolism : Research focusing on the lipid-lowering properties of compounds structurally related to this compound revealed that these compounds could significantly reduce triglyceride levels in animal models, supporting their potential use in managing dyslipidemia .

- Neuroprotective Studies : In vitro studies have shown that this compound may promote neurite outgrowth and protect against oxidative stress-induced neuronal damage, suggesting its utility in neurodegenerative conditions .

Propiedades

IUPAC Name |

3-(2-ethylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-9-5-3-4-6-10(9)14-8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMQDZRUTHSLNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.